molecular formula C14H11ClN2OS2 B2641804 5-chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide CAS No. 905677-23-8

5-chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2641804
CAS No.: 905677-23-8
M. Wt: 322.83
InChI Key: WBDAHQROZXOORY-UHFFFAOYSA-N
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Description

5-Chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a chemical compound of significant interest in medicinal chemistry research, built on a molecular framework that combines a benzothiazole core with a thiophene carboxamide group. This structure is recognized as a privileged scaffold in drug discovery due to its versatile interactions with various biological targets . Compounds featuring the benzothiazole nucleus are extensively investigated for their potent antitumor properties . Research on analogous structures has demonstrated promising activity against a diverse panel of human cancer cell lines, indicating the potential of this compound class in oncology research . Furthermore, the integration of the thiophene moiety is known to contribute to antiviral activity. Related benzothiazole-thiophene hybrids have shown notable efficacy in plaque reduction assays against viruses such as herpes simplex virus type 1 (HSV-1) and coxsackievirus B4 (CBV4), suggesting a valuable application in virological studies . The mechanism of action for this specific derivative is an area of active investigation, but related compounds are known to exert their effects through pathways including enzyme inhibition, such as targeting NS3/4A protease or USP7, which are critical for viral replication and cancer cell survival . This product is intended for research purposes only and is not classified as a drug. It is strictly for use in laboratory settings and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to handle this material with appropriate care and conduct their own experiments to determine its specific properties and applications.

Properties

IUPAC Name

5-chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2OS2/c1-7-5-8(2)12-9(6-7)16-14(20-12)17-13(18)10-3-4-11(15)19-10/h3-6H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDAHQROZXOORY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(S3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core is synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions. This reaction forms the benzothiazole ring through a cyclization process.

    Introduction of Chlorine and Methyl Groups: The chlorine and methyl groups are introduced through electrophilic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while methylation can be done using methyl iodide or dimethyl sulfate.

    Coupling with Thiophene-2-carboxylic Acid: The final step involves coupling the benzothiazole derivative with thiophene-2-carboxylic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the benzothiazole ring using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Thionyl chloride, methyl iodide, dimethyl sulfate, N,N’-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced derivatives of the benzothiazole ring.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial, antiviral, and anticancer properties. It has shown potential as an inhibitor of certain enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Compound Core Structure Key Substituents Biological Target IC₅₀/Activity Reference
Rivaroxaban Thiophene-2-carboxamide Oxazolidinone, morpholinone Factor Xa 0.7 nM
Target Compound Thiophene-2-carboxamide 5,7-Dimethylbenzothiazole Undetermined Undetermined N/A

Antimicrobial Thiophene-Benzothiazole/Thiazole Analogs

Compounds such as 3-Chloro-N-(5-nitrothiazol-2-yl)benzo[b]thiophene-2-carboxamide (85) and N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide demonstrate structural parallels via amide-linked heterocycles. Key differences include:

  • Substituent Effects : Nitro groups (e.g., 5-nitrothiazole in compound 85) enhance antimicrobial activity against anaerobic organisms by inhibiting pyruvate:ferredoxin oxidoreductase (PFOR), whereas chloro substituents may alter solubility and target binding .
  • Synthetic Routes: These analogs are synthesized via acyl chloride coupling with aminothiazoles in pyridine, yielding 48–75% isolated yields .

Table 2: Antimicrobial Analogs

Compound Substituents Yield (%) Key Spectral Data (¹H NMR δ) Biological Activity Reference
Compound 85 5-Nitrothiazole 54 7.85 (s, 1H, thiazole-H) PFOR inhibition
Target Compound 5,7-Dimethylbenzothiazole N/A N/A Hypothesized antimicrobial N/A

Chalcone Derivatives with 5-Chloro Thiophene

Chalcone hybrids like 5-Chloro-N-(4-(3-(2-fluorophenyl)acryloyl)phenyl)thiophene-2-carboxamide (4g) exhibit:

  • Thermal Properties : Melting points range from 145–212°C, influenced by substituent polarity (e.g., methoxy vs. bromo groups) .
  • Spectroscopic Signatures : IR spectra show characteristic N–H (3250–3300 cm⁻¹) and C=O (1650–1680 cm⁻¹) stretches, consistent with amide bonds .

Crystalline Forms and Stability

The methanesulfonate salt of a related compound (5-chloro-N-({(5S)-2-oxo-3-[4-(5,6-dihydro-4H-[1,2,4]triazin-1-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide) demonstrates enhanced stability under high humidity and temperature, a critical advantage for pharmaceutical formulations .

Biological Activity

5-chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C15H14ClN2OS
  • Molecular Weight : Approximately 302.8 g/mol
  • Functional Groups : Contains a benzothiazole moiety and a thiophene ring, which are known for their diverse biological activities.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections detail specific areas of biological activity.

Antimicrobial Activity

This compound has shown promising results against various microbial strains. The proposed mechanism involves:

  • Inhibition of Cell Wall Synthesis : Compounds in this class may disrupt bacterial cell wall formation.
  • Protein Synthesis Interference : They may inhibit ribosomal function, leading to reduced protein synthesis.

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

  • Cytotoxicity : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), leukemia (CEM), and melanoma (MEL-8) cells.
  • Mechanism of Action : The compound may induce apoptosis through caspase activation and inhibit key survival pathways such as the PI3K/Akt pathway.
Cancer Cell LineIC50 Value (µM)Reference
MCF-715.63
CEM0.12 - 2.78
MEL-80.65 - 2.41

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties:

  • Cytokine Production Inhibition : It may reduce the production of pro-inflammatory cytokines.
  • COX-2 Inhibition : Potential inhibition of cyclooxygenase enzymes has been suggested.

Case Studies and Research Findings

  • Cytotoxicity Studies : A study comparing various derivatives of benzothiazole compounds found that those structurally similar to this compound exhibited enhanced cytotoxicity against cancer cell lines compared to standard chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Molecular docking studies have indicated strong hydrophobic interactions between the compound and target proteins involved in cancer cell survival pathways .
  • In Vivo Studies : Further exploration into animal models is necessary to validate the in vitro findings and assess the therapeutic potential of this compound in clinical settings.

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